molecular formula C11H14BrNO B1269690 3-Brom-N-isobutylbenzamid CAS No. 333345-92-9

3-Brom-N-isobutylbenzamid

Katalognummer: B1269690
CAS-Nummer: 333345-92-9
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: GHVOBCARUCCRSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-N-isobutylbenzamide has been explored for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of benzamides have shown efficacy against various cancer cell lines, including breast cancer cells (MDA-MB-231) .
  • Anthelmintic Properties : Studies have demonstrated that benzamide derivatives exhibit significant activity against nematodes, suggesting that 3-Bromo-N-isobutylbenzamide may have similar effects .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex aromatic compounds, which are crucial in drug discovery and materials science .
  • Functionalization Potential : The presence of both the bromine and amide functionalities allows for further modifications, such as nucleophilic substitutions or coupling reactions, enhancing its utility in developing new compounds .

Case Study 1: Anticancer Activity Assessment

In a study evaluating various benzamide derivatives, compounds structurally related to 3-Bromo-N-isobutylbenzamide were tested for cytotoxicity against breast cancer cell lines. The results indicated that certain modifications to the benzamide structure could lead to enhanced anticancer activity. For example, compounds with specific halogen substitutions showed varying degrees of effectiveness compared to standard treatments like doxorubicin .

CompoundIC50 (µM)Cell LineComparison
3-Bromo-N-isobutylbenzamideTBDMDA-MB-231TBD
Doxorubicin0.5MDA-MB-231Standard

Case Study 2: Anthelmintic Activity

Research investigating the anthelmintic properties of benzamide derivatives found that certain compounds exhibited significant activity against Caenorhabditis elegans. The study highlighted how structural modifications influenced nematicidal efficacy, suggesting that 3-Bromo-N-isobutylbenzamide could be a candidate for further exploration in this area .

CompoundEC50 (µM)Target Organism
3-Bromo-N-isobutylbenzamideTBDC. elegans
Reference Compound10C. elegans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzamide typically involves the acylation of 3-bromobenzoic acid with isobutylamine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-N-isobutylbenzamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-Bromo-N-isobutylbenzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and an isobutyl group attached to a benzamide core. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}BrN\O
  • Molecular Weight : 256.14 g/mol
  • Structure : The compound features a bromine substituent at the meta position (3-position) of the benzamide, which may influence its biological interactions and activities.

3-Bromo-N-isobutylbenzamide's biological activity can be attributed to several mechanisms, including:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. The presence of the bromine atom may enhance binding affinity to target enzymes due to halogen bonding interactions .
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, potentially through apoptosis induction mechanisms .

Biological Activity Studies

Research has focused on the cytotoxic effects of 3-Bromo-N-isobutylbenzamide on different cancer cell lines. A summary of findings is presented in the following table:

Cell Line IC50_{50} (µM) Comparison to Cisplatin
MDA-MB-2310.578.8 times more active
HT-290.450.8 times more active
SUIT-2Not specifiedLess effective than cisplatin

Case Studies and Research Findings

  • Cytotoxicity Against Breast Cancer Cells :
    • A study evaluated the efficacy of various benzamide derivatives, including 3-Bromo-N-isobutylbenzamide, against MDA-MB-231 cells. The compound exhibited significant cytotoxicity with an IC50_{50} value indicating it was substantially more potent than the standard drug cisplatin .
  • Mechanistic Insights :
    • Flow cytometric analysis revealed that treatment with 3-Bromo-N-isobutylbenzamide led to apoptosis in treated cells, highlighting its potential as an anticancer agent .
  • Structural Activity Relationship (SAR) :
    • Research into related compounds has indicated that modifications at the benzene ring or amide nitrogen can significantly alter biological activity, emphasizing the importance of specific structural features in determining efficacy against cancer cells .

Eigenschaften

IUPAC Name

3-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOBCARUCCRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355014
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333345-92-9
Record name 3-Bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.